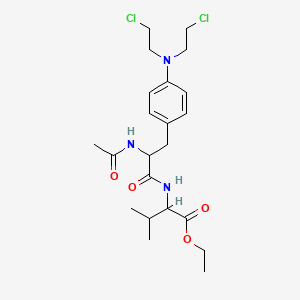
DL,DL-Asalin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
DL,DL-Asalin se sintetiza mediante un proceso químico de múltiples pasos. La síntesis comienza con la preparación de N-acetil-4-[bis(2-cloroetil)amino]-DL-fenilalanina, que luego se acopla con DL-valina éster etílico en condiciones de reacción específicas. La reacción típicamente implica el uso de alcohol etílico como solvente debido a la solubilidad del compuesto en él .
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para obtener mayores rendimientos y pureza, a menudo involucrando técnicas avanzadas de purificación como la recristalización y la cromatografía para garantizar que el producto final cumpla con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de reacciones
DL,DL-Asalin se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula, alterando potencialmente su actividad biológica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones varían según la reacción deseada, típicamente involucrando temperaturas controladas y niveles de pH .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de la vía de reacción específica. Por ejemplo, la oxidación puede producir diversos derivados oxidados, mientras que las reacciones de sustitución pueden producir análogos modificados con diferentes propiedades biológicas .
Aplicaciones Científicas De Investigación
DL,DL-Asalin tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar mecanismos de reacción y los efectos de diferentes grupos funcionales.
Biología: Los investigadores utilizan this compound para investigar sus interacciones con los componentes celulares y sus efectos sobre el crecimiento celular y la apoptosis.
Medicina: El compuesto se estudia principalmente por sus propiedades antitumorales, con investigación en curso sobre su potencial como agente quimioterapéutico.
Industria: This compound se explora por su posible uso en el desarrollo de nuevos productos farmacéuticos y como compuesto de referencia en los procesos de control de calidad
Mecanismo De Acción
DL,DL-Asalin ejerce sus efectos al dirigirse a vías moleculares específicas involucradas en la división y el crecimiento celular. Se sabe que el grupo bis(2-cloroetil)amino forma enlaces cruzados con el ADN, inhibiendo la replicación del ADN y provocando la muerte celular. Este mecanismo es similar al de otros agentes alquilantes utilizados en la terapia del cáncer .
Comparación Con Compuestos Similares
Compuestos similares
N-acetil-DL-leucina: Otro compuesto con características estructurales similares pero diferentes propiedades farmacocinéticas.
DL-Alanosina: Comparte algunas similitudes estructurales pero tiene diferentes actividades biológicas.
Singularidad
DL,DL-Asalin es único debido a su combinación específica de grupos funcionales que confieren su potente actividad antitumoral. Su capacidad para formar enlaces cruzados con el ADN lo distingue de otros compuestos similares, convirtiéndolo en un valioso candidato para la investigación y la terapia del cáncer .
Propiedades
Número CAS |
18705-85-6 |
|---|---|
Fórmula molecular |
C22H33Cl2N3O4 |
Peso molecular |
474.4 g/mol |
Nombre IUPAC |
ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C22H33Cl2N3O4/c1-5-31-22(30)20(15(2)3)26-21(29)19(25-16(4)28)14-17-6-8-18(9-7-17)27(12-10-23)13-11-24/h6-9,15,19-20H,5,10-14H2,1-4H3,(H,25,28)(H,26,29) |
Clave InChI |
LGLLXTFYYXSARU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


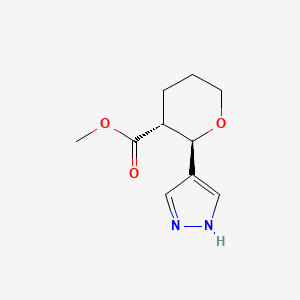
![4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide](/img/structure/B11715975.png)
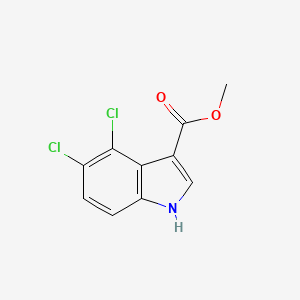


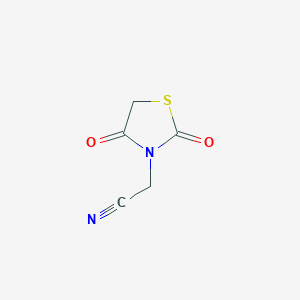
![2-chloro-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazine](/img/structure/B11716018.png)
![3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole hydrochloride](/img/structure/B11716025.png)
![{4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-7-yl}methanol](/img/structure/B11716031.png)

![4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B11716034.png)

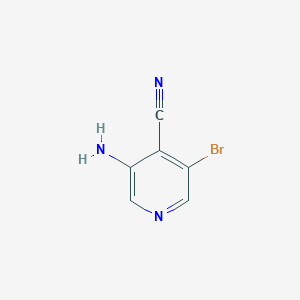
![1-(3,4-Dimethoxyphenyl)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B11716058.png)
